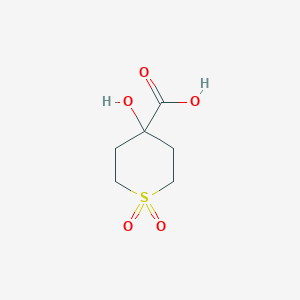
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with a carboxylic acid derivative in the presence of an oxidizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride
- 4-Cyano-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
- 4-Amino-1,1-dioxo-1lambda6-thiane-4-carboxamide
Uniqueness
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Activité Biologique
4-Hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a thiane derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
- CAS Number : 1248073-89-3
- Molecular Formula : C6H10O5S
- Molecular Weight : 194.2 g/mol
- Purity : ≥95%
Synthesis Methods
The synthesis of 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves:
- Oxidation of Thiane Derivatives : Using strong oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
- Industrial Production : Continuous flow reactors are employed for better control over reaction conditions, enhancing yield and purity.
Enzyme Inhibition
Research indicates that 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid may act as an enzyme inhibitor due to its structural similarity to natural substrates. This property allows it to bind to the active sites of enzymes, potentially inhibiting their activity and leading to various biological effects.
Therapeutic Applications
The compound has been explored for its potential therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest it may reduce inflammation markers.
- Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.
Case Studies and Research Findings
The mechanism of action involves the compound's interaction with specific molecular targets. It can inhibit enzyme activity by:
- Binding to the active site of enzymes.
- Forming hydrogen bonds and interacting with hydrophobic regions of proteins, which enhances binding affinity and specificity.
Comparison with Similar Compounds
Comparing 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylic acid with other thiane derivatives highlights its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Cyano-1,1-dioxo-1lambda6-thiane | Contains a cyano group | Different reactivity; potential applications vary |
| Methyl Ester Derivative | Altered solubility and reactivity | Suitable for different applications |
Propriétés
Formule moléculaire |
C6H10O5S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
4-hydroxy-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C6H10O5S/c7-5(8)6(9)1-3-12(10,11)4-2-6/h9H,1-4H2,(H,7,8) |
Clé InChI |
FHSQSKFVZJCIAL-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















